N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-27-17-8-6-14(7-9-17)13-20-18(23)19(24)21-15-4-2-5-16(12-15)22-10-3-11-28(22,25)26/h2,4-9,12H,3,10-11,13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMVJDPXGLBAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is synthesized by reacting a suitable amine with a thioamide under oxidative conditions. Common oxidizing agents include hydrogen peroxide or peracids.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a halogenated benzene derivative with the thiazolidine intermediate.
Methoxyphenyl Group Addition: The methoxyphenyl group is added via a Friedel-Crafts alkylation reaction, using a methoxybenzene derivative and a suitable alkylating agent.
Formation of the Ethanediamide Linkage: The final step involves the coupling of the thiazolidine-phenyl intermediate with an ethanediamide derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenated reagents, strong acids or bases.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent.
Material Science: Used in the development of novel polymers and materials with unique electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances the compound’s binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Key Observations :
- Substituent Effects : The 4-chlorophenyl group in increases molecular weight and halogen-mediated hydrophobic interactions compared to the 4-methoxyphenyl group in the target compound.
- Linker Flexibility : The piperidinylmethyl group in introduces a basic nitrogen, which may enhance solubility but reduce blood-brain barrier penetration compared to the sulfone-containing target compound.
Pharmacological and Physicochemical Properties
Functional Implications :
- The sulfone group in the target compound improves aqueous solubility compared to the propanamide derivative in , but reduces membrane permeability relative to the fluorinated analog in .
- The 4-methoxy group in all compounds enhances π-π stacking with aromatic residues in target proteins, as seen in docking studies of similar flavonoids () .
Biological Activity
Overview
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide is a complex organic compound characterized by the presence of thiazolidine and amide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.
Chemical Structure
The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Chemical Formula | CHNOS |
| Molecular Weight | 378.41 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research has indicated that compounds containing thiazolidine structures exhibit significant anticancer activity. For instance, derivatives similar to this compound have been tested against various cancer cell lines:
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 4g | MOLT-4 (Leukemia) | 84.19 |
| 4p | SF-295 (CNS) | 72.11 |
| 3g | RPMI-8226 (Leukemia) | 67.51 |
These results suggest that the thiazolidine moiety may enhance the compound's ability to inhibit cancer cell growth effectively .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies on related thiazolidine derivatives reveal their effectiveness against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Bacteria | Inhibition (%) |
|---|---|---|
| 2e | E. coli | 88.46 |
| 2e | S. aureus | 91.66 |
The presence of specific substituents on the phenyl rings significantly influences the antimicrobial activity, with electron-withdrawing groups enhancing efficacy .
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors in target cells. The thiazolidine ring may facilitate binding to active sites, while the phenyl groups can engage in hydrophobic interactions within enzyme pockets .
Case Studies and Research Findings
Several studies have reported on the synthesis and evaluation of thiazolidine derivatives for their biological activities:
- Anticancer Activity Study : A study evaluated a series of thiazolidinone derivatives against multiple cancer cell lines and found significant inhibition rates, particularly for compounds with specific substitutions on the thiazolidine ring .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of thiazolidinone derivatives, highlighting their potential as effective agents against common pathogens like E. coli and S. aureus .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize N-[3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide?
The synthesis typically involves multi-step reactions, including:
- Formation of the 1,1-dioxothiazolidine intermediate : This step may involve cyclization of sulfonamide precursors under oxidative conditions.
- Amide coupling : A key step using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or DMF, with triethylamine as a base to facilitate condensation between the thiazolidine-phenyl fragment and the methoxyphenylmethyl ethanediamide moiety .
- Purification : Column chromatography or recrystallization from methanol/acetone mixtures is often used to isolate the final product . Characterization typically employs NMR, IR, and mass spectrometry, with TLC for reaction monitoring .
Q. How can the electronic and steric effects of the 1,1-dioxothiazolidine moiety influence the compound’s reactivity?
The 1,1-dioxothiazolidine group is electron-withdrawing due to the sulfone group, which polarizes adjacent bonds and enhances electrophilicity at the amide carbonyl. This can affect nucleophilic substitution or hydrogen-bonding interactions in biological systems. Computational studies (e.g., DFT) using density-functional correlation-energy formulas (e.g., Colle-Salvetti) can model electron density distributions and predict reaction pathways .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- ¹H/¹³C NMR : To verify aromatic proton environments (e.g., methoxy group at δ ~3.8 ppm) and confirm amide bond formation.
- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ indicate carbonyl stretches (amide C=O and sulfone S=O).
- X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks, as demonstrated in analogous N-arylacetamide derivatives .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the amide coupling step?
- Solvent selection : Polar aprotic solvents like DMF enhance reagent solubility but may require rigorous drying to avoid hydrolysis.
- Coupling agents : Alternatives to EDC, such as HATU or DCC, with catalytic DMAP, can improve efficiency.
- Temperature control : Lower temperatures (−40°C to 0°C) minimize side reactions during activation of carboxylic acid intermediates .
- Byproduct analysis : LC-MS or HPLC can identify undesired adducts (e.g., urea from EDC decomposition) .
Q. What strategies resolve contradictions in biological activity data across different assay models?
- Dose-response validation : Ensure consistent molar concentrations and solvent controls (e.g., DMSO tolerance in cell-based assays).
- Target specificity profiling : Use kinase or receptor-binding assays to confirm off-target effects. For example, discrepancies in anti-inflammatory activity (e.g., COX-2 inhibition) may arise from assay-specific readouts (ELISA vs. enzymatic activity) .
- Metabolic stability testing : Liver microsome assays can identify rapid degradation, explaining reduced efficacy in vivo versus in vitro .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Molecular docking : Tools like AutoDock Vina model binding poses with acetylcholinesterase or COX-2, leveraging the compound’s amide and sulfone groups for hydrogen bonding .
- MD simulations : Assess stability of ligand-protein complexes over time, identifying key residues (e.g., catalytic triads) for mutagenesis studies .
- QSAR analysis : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends in analogous compounds .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Polymorphism : Slow evaporation from mixed solvents (e.g., methanol:acetone) promotes single-crystal growth .
- Hydrogen-bonding networks : The amide NH and sulfone O atoms often form R₂²(8) motifs, stabilizing the lattice. Disorder in the methoxyphenyl group may require low-temperature data collection .
- Crystallographic refinement : Riding models for H atoms and anisotropic displacement parameters improve accuracy in resolving torsional angles between aromatic rings .
Methodological Considerations
Q. How to design experiments to probe the compound’s neuroprotective mechanisms?
- In vitro models : Primary neuron cultures exposed to oxidative stress (H₂O₂ or Aβ oligomers) with viability assessed via MTT or LDH assays.
- Pathway analysis : Western blotting for markers like Bcl-2 (anti-apoptotic) or caspase-3 (pro-apoptotic) .
- Electrophysiology : Patch-clamp studies to evaluate effects on ion channels (e.g., NMDA receptor antagonism) .
Q. What analytical approaches validate purity for pharmacological studies?
- HPLC-DAD/UV : Purity >98% with a single peak at λmax ~255 nm (aromatic/amide chromophores) .
- Elemental analysis : Match experimental C/H/N/S percentages to theoretical values within ±0.4%.
- Residual solvent testing : GC-MS to ensure DMF or dichloromethane levels comply with ICH guidelines (<500 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
